Cas no 2228765-02-2 (tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate)

Tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its key structural features include an imidazo[1,2-a]pyridine moiety, a reactive 2-oxoethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic transformations. The Boc group allows selective deprotection under mild acidic conditions, facilitating further functionalization. This compound is valuable in medicinal chemistry for constructing nitrogen-containing heterocycles, often serving as a precursor for kinase inhibitors or other therapeutic agents. Its well-defined reactivity and compatibility with diverse reaction conditions make it a versatile building block for complex molecule synthesis.
tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate structure
2228765-02-2 structure
商品名:tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate
CAS番号:2228765-02-2
MF:C14H17N3O3
メガワット:275.303083181381
CID:5815018
PubChem ID:165781259

tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate
    • tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
    • 2228765-02-2
    • EN300-1886902
    • インチ: 1S/C14H17N3O3/c1-14(2,3)20-13(19)16-11(9-18)10-8-17-7-5-4-6-12(17)15-10/h4-9,11H,1-3H3,(H,16,19)
    • InChIKey: XWXFGSBKRIXQCV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C=O)C1=CN2C=CC=CC2=N1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 275.12699141g/mol
  • どういたいしつりょう: 275.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886902-2.5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
2.5g
$3051.0 2023-09-18
Enamine
EN300-1886902-5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
5g
$4517.0 2023-09-18
Enamine
EN300-1886902-0.1g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
0.1g
$1371.0 2023-09-18
Enamine
EN300-1886902-0.25g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
0.25g
$1432.0 2023-09-18
Enamine
EN300-1886902-1g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
1g
$1557.0 2023-09-18
Enamine
EN300-1886902-0.05g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
0.05g
$1308.0 2023-09-18
Enamine
EN300-1886902-0.5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
0.5g
$1495.0 2023-09-18
Enamine
EN300-1886902-5.0g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
5g
$4517.0 2023-06-01
Enamine
EN300-1886902-10.0g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
10g
$6697.0 2023-06-01
Enamine
EN300-1886902-1.0g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-2-yl}-2-oxoethyl)carbamate
2228765-02-2
1g
$1557.0 2023-06-01

tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate 関連文献

tert-butyl N-(1-{imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamateに関する追加情報

Introduction to tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate (CAS No. 2228765-02-2)

tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2228765-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazopyridine derivatives, a structural motif known for its broad spectrum of biological activities. The unique combination of an imidazopyridine core with a carbamate functional group makes it a promising candidate for further exploration in drug discovery and development.

The imidazo[1,2-apyridin-2-yl}-2-oxoethyl moiety within the molecule is particularly noteworthy, as it introduces a nitrogen-rich heterocyclic system that is frequently associated with enhanced binding affinity and selectivity towards biological targets. This feature has been leveraged in the design of novel bioactive molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The presence of the carbamate group further contributes to the compound's versatility, allowing for modifications that can fine-tune its pharmacokinetic properties and metabolic stability.

In recent years, there has been a surge in research focused on imidazopyridine derivatives due to their demonstrated efficacy in modulating key biological pathways. For instance, studies have highlighted the potential of such compounds in inhibiting kinases and other enzymes implicated in cancer progression. The tert-butyl substituent at the carbamate nitrogen not only enhances the compound's solubility but also provides a stable handle for further chemical manipulation, enabling the synthesis of analogues with improved pharmacological profiles.

One of the most compelling aspects of tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate is its potential as a scaffold for structure-based drug design. Computational modeling studies have suggested that this compound can interact with specific amino acid residues in target proteins, leading to the development of highly selective inhibitors. Such interactions are critical for minimizing off-target effects and improving therapeutic outcomes. The imidazopyridine core, in particular, has been shown to form hydrogen bonds and π-stacking interactions with key residues in protein binding pockets, making it an attractive scaffold for medicinal chemists.

The synthesis of tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the imidazopyridine ring through cyclocondensation reactions, followed by functionalization at the 2-position with an ethyl carbamate group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and scalability.

From a pharmacological perspective, preliminary in vitro studies have demonstrated promising activity profiles for this compound. Notably, it has shown inhibitory effects against certain kinases that are overexpressed in tumor cells, suggesting its potential as an anticancer agent. Additionally, its interaction with inflammatory pathways has been explored, indicating possible applications in treating chronic inflammatory diseases. These findings underscore the importance of continued research into this class of compounds.

The development of novel pharmaceuticals relies heavily on innovative synthetic methodologies and thorough characterization techniques. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the structural integrity of tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate and assessing its purity. These tools provide critical data for understanding its physicochemical properties and ensuring compliance with regulatory standards.

As research progresses, interdisciplinary approaches combining computational chemistry with experimental validation are becoming increasingly prevalent. Molecular docking simulations have been instrumental in predicting binding affinities and identifying key interaction sites between tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate and its target proteins. These simulations not only guide synthetic efforts but also provide insights into potential mechanisms of action.

The pharmaceutical industry continues to invest in exploring new chemical entities like tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxoethyl)carbamate, recognizing their potential to address unmet medical needs. Collaborative efforts between academic researchers and industry scientists are crucial for translating laboratory discoveries into clinical applications. This synergy ensures that innovative compounds are efficiently developed through rigorous testing and validation before reaching patients.

In conclusion,tert-butyl N-(1-{imidazo[1,2-apyridin-2-yl}-2-oxyloethyl)carbamate represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its development underscores the ongoing quest for novel therapeutic agents that can modulate complex biological pathways with high specificity and efficacy. As research continues to uncover new applications for this compound,imiazopyridine derivatives will undoubtedly remain at the forefront of drug discovery efforts.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.